2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid
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Overview
Description
2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[310]hexane-4-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the bicyclic core: The initial step involves the construction of the azabicyclo[3.1.0]hexane core. This can be achieved through a cyclization reaction, often using a suitable amine and a cyclizing agent under controlled conditions.
Introduction of the difluoro substituents: The difluoro groups are introduced via a fluorination reaction. This step may involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.
Protection with tert-butoxycarbonyl group: The final step involves the protection of the amine group with a tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Fluorinating agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Deprotection agents: Trifluoroacetic acid, hydrochloric acid in methanol.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.
Deprotected amine: Removal of the tert-butoxycarbonyl group yields the free amine.
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug candidates.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid involves its interaction with specific molecular targets. The difluoro groups and the bicyclic structure contribute to its binding affinity and specificity for certain enzymes and receptors. The tert-butoxycarbonyl group serves as a protecting group, which can be removed to reveal the active amine, allowing for further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid: Similar structure but lacks the difluoro substituents.
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Contains an oxygen atom in the bicyclic ring instead of the difluoro groups.
Uniqueness
The presence of the difluoro groups in 2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds .
Properties
CAS No. |
1258639-92-7 |
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Molecular Formula |
C11H15F2NO4 |
Molecular Weight |
263.24 g/mol |
IUPAC Name |
6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-4-carboxylic acid |
InChI |
InChI=1S/C11H15F2NO4/c1-10(2,3)18-9(17)14-4-5(8(15)16)6-7(14)11(6,12)13/h5-7H,4H2,1-3H3,(H,15,16) |
InChI Key |
GGOJQCIRCNAMQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1C2(F)F)C(=O)O |
Origin of Product |
United States |
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